
Methyl 7-((4-aminophenyl)thio)heptanoate
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Overview
Description
Methyl 7-((4-aminophenyl)thio)heptanoate is an organic compound with a complex structure that includes both an ester and a thioether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-((4-aminophenyl)thio)heptanoate typically involves the reaction of 4-aminothiophenol with methyl 7-bromoheptanoate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-((4-aminophenyl)thio)heptanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, secondary amines.
Scientific Research Applications
Methyl 7-((4-aminophenyl)thio)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 7-((4-aminophenyl)thio)heptanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The thioether and ester groups can participate in various biochemical interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: A simpler ester with similar structural features but lacking the thioether and amino groups.
4-Aminothiophenol: Contains the amino and thioether groups but lacks the ester functionality.
Uniqueness
Methyl 7-((4-aminophenyl)thio)heptanoate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 7-((4-aminophenyl)thio)heptanoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been investigated for various biological activities, notably its antimicrobial and anticancer properties. Preliminary studies indicate that this compound may interact with specific biological targets, leading to significant cellular effects.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial effects against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anticancer Activity
In cancer studies, this compound has demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point in recent research, suggesting its potential as an anticancer agent.
The biological activity of this compound is thought to stem from its structural features, which allow it to interact with cellular components:
- Cell Membrane Interaction : The thioether group may facilitate interactions with lipid membranes, altering their integrity and function.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for both microbial and cancer cell survival.
- Reactive Intermediate Formation : Similar compounds have shown the ability to form reactive intermediates that can damage cellular components, leading to cell death.
Table 1: Summary of Biological Activities
Activity Type | Pathogens/Cell Lines | Observed Effects | Reference |
---|---|---|---|
Antimicrobial | E. coli, S. aureus | Inhibition of growth | |
Anticancer | MCF-7, HeLa | Induction of apoptosis | |
Cytotoxicity | Various tumor lines | Reduced cell viability |
Case Study: Anticancer Activity in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity. Flow cytometry analysis showed an increase in apoptotic cells following treatment, suggesting that the compound effectively induces programmed cell death through intrinsic pathways.
Comparative Analysis with Similar Compounds
This compound was compared with structurally similar compounds to assess differences in biological activity:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Yes | Yes |
Methyl 2-bromo-4-hydroxybenzoate | Moderate | No |
Methyl 5-bromo-2-hydroxybenzoate | Low | Moderate |
Properties
IUPAC Name |
methyl 7-(4-aminophenyl)sulfanylheptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-17-14(16)6-4-2-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNUJVLFAOBYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCSC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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